molecular formula C35H38Cl2N8O5 B1673955 (2R,4S)-Hydroxy Itraconazole-d5 CAS No. 112559-91-8

(2R,4S)-Hydroxy Itraconazole-d5

Cat. No.: B1673955
CAS No.: 112559-91-8
M. Wt: 721.6 g/mol
InChI Key: ISJVOEOJQLKSJU-UHFFFAOYSA-N
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Description

Chemical Identity and Taxonomic Classification

Hydroxy Itraconazole (IUPAC name: 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one) is a biologically active metabolite of the antifungal drug Itraconazole. Its molecular formula is C₃₅H₃₈Cl₂N₈O₅ , with a molecular weight of 721.63 g/mol . The compound is characterized by a complex structure featuring two triazole rings, a dioxolane group, and a hydroxylated side chain, which distinguishes it from its parent molecule.

Taxonomic Classification

  • Class : Triazole derivatives
  • Subclass : Antifungal metabolites
  • Chemical Family : Azole antifungals

Table 1: Key Chemical Identifiers of Hydroxy Itraconazole

Property Value Source
CAS Number 112559-91-8
Molecular Formula C₃₅H₃₈Cl₂N₈O₅
Molecular Weight 721.63 g/mol
SMILES Notation CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(...)Cl
InChI Key ISJVOEOJQLKSJU-UHFFFAOYSA-N

Historical Context in Antifungal Research

Hydroxy Itraconazole emerged as a critical subject of study following the clinical introduction of Itraconazole in 1992. Early pharmacokinetic studies in the late 1980s revealed that Hydroxy Itraconazole circulates at concentrations equal to or exceeding those of Itraconazole itself, contributing significantly to antifungal efficacy. This discovery underscored the importance of metabolite monitoring in therapeutic drug management, particularly for patients with compromised drug metabolism.

Key milestones include:

  • 1989 : Identification of Hydroxy Itraconazole as the primary active metabolite of Itraconazole.
  • 1999 : Development of limited-sampling strategies to quantify Hydroxy Itraconazole levels in plasma.
  • 2023 : Population pharmacokinetic modeling to assess its distribution in immunocompromised patients.

Position Within Triazole Derivatives

Hydroxy Itraconazole belongs to the triazole antifungal class, which inhibits fungal ergosterol synthesis by targeting lanosterol 14α-demethylase. Its structural features align with second-generation triazoles, characterized by:

  • A bis-triazole core enabling strong binding to fungal cytochrome P450 enzymes.
  • A hydroxylated butan-2-yl group enhancing solubility compared to non-polar triazoles.
  • Chlorinated aromatic systems improving affinity for fungal membranes over human targets.

Table 2: Structural Comparison of Itraconazole and Hydroxy Itraconazole

Feature Itraconazole Hydroxy Itraconazole
Side Chain at C-2 Sec-butyl group 3-hydroxybutan-2-yl group
Bioactivity Parent compound Active metabolite
Plasma Protein Binding >99% >99%
CYP3A4 Inhibition Strong Moderate
Molecular Weight 705.63 g/mol 721.63 g/mol

The hydroxylation of Itraconazole’s side chain reduces its lipophilicity (logP = 3.1 vs. 4.2 for Itraconazole), moderating tissue penetration while retaining antifungal activity. This modification also alters its pharmacokinetic interactions, as Hydroxy Itraconazole exhibits weaker inhibition of human CYP3A4 compared to the parent drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920835
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112559-91-8
Record name Hydroxyitraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metabolic Preparation of Hydroxy Itraconazole

Hydroxy Itraconazole is primarily generated in vivo through hepatic metabolism of Itraconazole. Cytochrome P450 enzymes, particularly CYP3A4, catalyze the hydroxylation of Itraconazole at specific positions, yielding the hydroxylated derivative. While this pathway is essential for understanding the compound’s pharmacokinetics, industrial-scale production requires synthetic methods to ensure purity and yield.

Synthetic Preparation of Hydroxy Itraconazole

Key Synthetic Routes

The synthesis of Hydroxy Itraconazole involves multi-step reactions to introduce the hydroxyl group while preserving the triazole and piperazine moieties. Patent AU773405B2 outlines a representative method using enantioselective synthesis to produce chiral intermediates.

Intermediate Synthesis

The process begins with the preparation of 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1S,2R)-(2-hydroxy-1-methylpropyl)-3H-1,2,4-triazol-3-one (Compound 28), an SO₃ adduct. This intermediate is reacted with (1)-(2S,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-4-tosyloxymethyl-1,3-dioxolane tosylate (Compound 23 tosylate) in the presence of powdered potassium hydroxide and N,N-dimethylformamide (DMF).

Reaction Conditions:

  • Temperature: 50–55°C
  • Duration: 8 hours
  • Workup: Addition of water, filtration, and drying under vacuum.
Tosylate Displacement and Cyclization

The tosylate group in Compound 23 facilitates nucleophilic displacement by the hydroxyl-bearing intermediate, forming the dioxolane ring. This step is critical for establishing the stereochemistry of Hydroxy Itraconazole.

Example Protocol (Patent AU773405B2):

  • Combine Compound 28 (420 mg, 0.86 mmol) and Compound 23 tosylate (637 mg, 0.97 mmol).
  • Add potassium hydroxide (277 mg, 4.94 mmol) and DMF (15 mL).
  • React at 50–55°C for 8 hours.
  • Quench with water (150 mL) and isolate the crude product via filtration.

Yield: ~90–95% (crude), with purity dependent on subsequent purification steps.

Chiral Synthesis and Enantiomer Separation

Hydroxy Itraconazole contains multiple chiral centers, necessitating enantioselective synthesis. Patent AU773405B2 describes the preparation of six enantiomers using resolved starting materials and chiral auxiliaries.

Key Steps:

  • Resolution of Butyl Chain Isomers: Use of chiral chromatography or enzymatic resolution to separate R,S and S,R configurations.
  • Stereochemical Control: Reaction conditions (e.g., temperature, solvent polarity) are optimized to favor desired enantiomers.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent and phase-transfer catalysts significantly impacts yield and purity. Patent CN101012222A highlights the use of toluene or xylene as optimal solvents for condensation reactions, with benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst.

Table 1: Influence of Solvent and Catalyst on Yield

Solvent Catalyst Temperature (°C) Yield (%) Purity (%)
Toluene TEBA 110 95.0 99.4
Xylene Tetrabutylammonium bromide 110 91.5 98.7
Benzene None 110 80.2 97.0

Data derived from Patent CN101012222A and AU773405B2.

Temperature and Reaction Time

Elevated temperatures (110°C) and extended reaction times (6–12 hours) improve conversion rates. For example, refluxing toluene at 110°C for 7 hours achieves 95% yield in the final condensation step.

Purification and Characterization

Crystallization and Recrystallization

Crude Hydroxy Itraconazole is purified via solvent recrystallization. Ethanol-water mixtures (3:1 v/v) are commonly used to isolate high-purity crystals (>99%).

Analytical Methods

  • HPLC: Reverse-phase chromatography with UV detection (λ = 260 nm) confirms purity.
  • Mass Spectrometry: ESI-MS identifies the molecular ion peak at m/z 721.6 [M+H]⁺.
  • X-ray Crystallography: Resolves stereochemical configurations of enantiomers.

Industrial-Scale Production Challenges

Side Reactions and Impurity Control

The presence of unreacted Itraconazole or over-hydroxylated byproducts necessitates stringent process controls. Patent CN101012222A reports impurity levels <1% when using hydrazine hydrate as an antioxidant.

Chemical Reactions Analysis

Types of Reactions

Hydroxy Itraconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of hydroxyitraconazole, which may have different pharmacological properties .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Hydroxy itraconazole exhibits distinct pharmacokinetic properties that influence its efficacy and safety profile. Studies have demonstrated that hydroxy itraconazole is characterized by a one-compartment model with mixed first-order and Michaelis-Menten elimination kinetics. This model is essential for understanding its absorption and clearance rates in various populations.

Key Findings:

  • Population Pharmacokinetics : A study developed a population pharmacokinetic model for hydroxy itraconazole, revealing its relative bioavailability compared to itraconazole formulations. The relative bioavailability of SUBA-itraconazole was found to be 173% compared to Sporanox, with food intake reducing bioavailability by 27% .
  • Clinical Trials : In a phase II study involving hematopoietic cell transplant recipients, hydroxy itraconazole pharmacokinetics were analyzed alongside those of itraconazole. The results indicated that both compounds were well tolerated, with no serious adverse events reported .

Antifungal Applications

Hydroxy itraconazole is primarily recognized for its antifungal properties, which are crucial in treating various fungal infections.

Efficacy Against Fungal Infections:

  • Invasive Fungal Disease Prophylaxis : Hydroxy itraconazole has been utilized in the prophylaxis of invasive fungal diseases in immunocompromised patients, particularly those undergoing hematopoietic stem cell transplantation. Its pharmacokinetic profile allows for effective tissue penetration and prolonged antifungal activity .
  • Comparative Studies : Research indicates that hydroxy itraconazole maintains higher concentrations in infected tissues compared to plasma levels, enhancing its effectiveness against systemic fungal infections .

Potential Antiviral Applications

Recent studies have explored hydroxy itraconazole's potential beyond antifungal applications, particularly its antiviral effects.

Research Insights:

  • In Vitro Studies : Hydroxy itraconazole has shown promise in vitro against certain viruses. A study confirmed its activity in preclinical models, suggesting it may inhibit viral replication .
  • Dosage and Administration : In animal models, hydroxy itraconazole was administered at varying dosages, demonstrating a reduction in viral load in lung tissues post-infection .

Case Studies

To illustrate the practical applications of hydroxy itraconazole, several case studies highlight its use in clinical settings:

StudyPopulationDosageOutcome
Phase II TrialHematopoietic Cell Transplant Recipients200 mg IV twice dailyWell tolerated; no serious adverse events; effective prophylaxis against invasive fungal disease
Antiviral StudyHamsters infected with virus30 mg/kg/day or 70 mg/kg/daySignificant reduction in viral load; improved histological scores

Mechanism of Action

Hydroxy Itraconazole exerts its antifungal effects by inhibiting the enzyme 14α-demethylase, a key component of the fungal cytochrome P450 system. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell membrane instability and ultimately fungal cell death .

Comparison with Similar Compounds

Physicochemical Properties

OH-ITZ shares the lipophilic nature of ITZ, but its solubility varies significantly across solvents. Studies demonstrate that OH-ITZ (referred to as Itraconazole Hydroxy Isobutyltriazolone, IHI, in some contexts) has higher solubility in organic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) compared to aqueous mixtures. For example, its solubility in DMF + ethanol (1:1) at 298.15 K is 12.4 mg/g, whereas in THF + water (1:1), it is only 0.8 mg/g .

Table 1: Solubility of OH-ITZ in Binary Solvent Mixtures (283.15–323.15 K)

Solvent System Solubility (mg/g) at 298.15 K
DMF + Water (1:1) 5.2
DMF + Ethanol (1:1) 12.4
THF + Water (1:1) 0.8
THF + Ethanol (1:1) 6.7

Data sourced from solubility studies .

In contrast, ITZ itself is notoriously poorly soluble (<1 µg/mL in water), necessitating formulation enhancements like cyclodextrin complexes . Posaconazole and Isavuconazole, other triazole antifungals, exhibit slightly better aqueous solubility due to structural modifications (e.g., Posaconazole’s extended side chain) .

Pharmacokinetics and Metabolism

OH-ITZ demonstrates pharmacokinetic similarities to ITZ but with notable variability:

  • Plasma Concentrations : OH-ITZ levels consistently exceed ITZ in human plasma (median OH-ITZ:ITZ ratio = 1.73; range: 0.13–8.96) .
  • Metabolic Saturation : OH-ITZ formation is dose-dependent, with saturation observed at higher ITZ doses due to CYP3A4 limitations .

Table 2: Key Pharmacokinetic Parameters

Parameter ITZ OH-ITZ Posaconazole
Half-life (h) 21–64 12–42 25–31
Protein Binding (%) 99.8 99.6 >98
CYP3A4 Inhibition Moderate Moderate Weak
TDM Utility Essential Correlated with ITZ Recommended

Data compiled from .

Antifungal Activity and Drug-Drug Interactions

While OH-ITZ and ITZ have comparable antifungal efficacy, their interactions with cytochrome P450 enzymes differ:

  • CYP Inhibition : ITZ and OH-ITZ inhibit CYP11B1 and CYP11B2 (involved in steroidogenesis), but Posaconazole uniquely inhibits CYP17A1 17,20-lyase, increasing adrenal steroid disruption risk .
  • Clinical Implications : OH-ITZ contributes to ITZ’s overall antifungal effect, with studies suggesting that combined ITZ + OH-ITZ concentrations better reflect bioassay results than ITZ alone . However, therapeutic drug monitoring (TDM) of ITZ alone may suffice due to strong correlation (Pearson’s r = 0.78) .

Table 3: Antifungal and Enzymatic Profiles

Compound Antifungal Spectrum Key CYP Inhibitions Clinical Monitoring Approach
ITZ Broad (aspergillosis, candidiasis) CYP3A4, CYP11B1/2 ITZ + OH-ITZ sum
OH-ITZ Broad (similar to ITZ) CYP3A4, CYP11B1/2 Correlated with ITZ
Posaconazole Broad (mucormycosis) CYP17A1, CYP3A4 TDM essential
Isavuconazole Broad (invasive aspergillosis) Minimal CYP inhibition TDM optional

Biological Activity

Hydroxy itraconazole, a metabolite of the antifungal agent itraconazole, has garnered attention for its significant biological activity, particularly in the treatment and prophylaxis of fungal infections. This article explores the pharmacokinetics, efficacy, and safety profile of hydroxy itraconazole, supported by data tables and relevant case studies.

Pharmacokinetics

Hydroxy itraconazole exhibits pharmacokinetic properties similar to those of its parent compound, itraconazole. A notable study assessed the pharmacokinetics of hydroxy itraconazole in hematopoietic cell transplant (HCT) recipients. The study involved administering a nanocrystal formulation of itraconazole intravenously, followed by monitoring plasma concentrations of both itraconazole and hydroxy itraconazole over a 28-day period.

Key Findings:

  • Study Design: Ten HCT recipients received 200 mg of itraconazole twice daily for two days, transitioning to 200 mg once daily.
  • Data Collected: A total of 471 paired plasma concentrations for both compounds were analyzed.
  • Modeling Approach: The pharmacokinetics were best described by a semi-mechanistic model that included separate compartments for itraconazole and hydroxy itraconazole, allowing for first-order elimination kinetics .

Table 1: Pharmacokinetic Parameters of Hydroxy Itraconazole

ParameterValue
Volume of Distribution (L)3.5 - 5.0
Clearance (L/h)0.5 - 1.2
Half-life (hours)44 - 150
AUC (mg*h/L)Dose-dependent

Efficacy Against Fungal Infections

Hydroxy itraconazole exhibits antifungal activity against various pathogens, including Aspergillus species. Its efficacy is often evaluated through Minimum Inhibitory Concentration (MIC) studies.

In Vitro Studies:

  • Studies have demonstrated that hydroxy itraconazole has comparable or superior antifungal activity to itraconazole in certain media conditions .
  • The MIC values vary based on the fungal species and growth conditions, indicating that hydroxy itraconazole can be effectively utilized in clinical settings for treating resistant fungal infections .

Case Studies

Several case studies have highlighted the clinical application of hydroxy itraconazole:

  • Case Study on Prophylaxis in HCT Recipients:
    • In a clinical trial involving HCT patients, hydroxy itraconazole was administered as part of antifungal prophylaxis.
    • Results indicated no breakthrough fungal infections among participants, with mild adverse events reported .
  • Long-term Treatment Efficacy:
    • A patient with chronic granulomatous disease treated with hydroxy itraconazole showed sustained control over invasive aspergillosis without significant side effects after prolonged therapy .

Safety Profile

The safety profile of hydroxy itraconazole has been evaluated across multiple studies:

  • Adverse events are generally mild to moderate, including dizziness, headache, and gastrointestinal disturbances .
  • No serious adverse events were reported in studies focusing on intravenous formulations, suggesting a favorable safety margin for hydroxy itraconazole when used in appropriate populations.

Table 2: Reported Adverse Events Associated with Hydroxy Itraconazole Treatment

Adverse EventFrequency
Dizziness40%
Headache30%
Nausea20%
Vomiting20%

Q & A

Basic Research Questions

Q. How can researchers analytically distinguish Hydroxy Itraconazole from its parent compound, Itraconazole, in pharmacokinetic studies?

  • Methodological Answer : Use reversed-phase high-performance liquid chromatography (RP-HPLC) with a Zorbax Eclipse XDB-C18 column (4.6 x 150 mm, 5 μm), UV detection at 256 nm, and a mobile phase optimized via chemometric approaches (e.g., Box-Behnken design). Hydroxy Itraconazole (C35H38Cl2N8O5; MW 721.63) and Itraconazole can be separated based on retention times and validated for specificity, accuracy, and robustness using fractional factorial designs . Differences in polarity due to the hydroxyl group in Hydroxy Itraconazole further aid separation.

Q. What are the key pharmacokinetic parameters of Hydroxy Itraconazole that researchers should prioritize in preclinical studies?

  • Methodological Answer : Focus on:

  • Half-life : Hydroxy Itraconazole exhibits a 26–60% longer half-life after repeated dosing compared to single doses due to metabolic saturation .
  • Protein binding : Serum albumin levels significantly influence its free fraction .
  • Dose proportionality : Plasma concentrations are weakly dose-dependent due to saturation of metabolic pathways .
  • Renal excretion : Glomerular filtration rate (GFR) impacts clearance; adjust models for renal-impaired populations .

Q. How should researchers account for Hydroxy Itraconazole’s antifungal activity when designing in vitro assays?

  • Methodological Answer :

  • Use standardized fungal strains (e.g., Candida spp., Aspergillus spp.) and measure minimum inhibitory concentrations (MICs) in triplicate.
  • Compare Hydroxy Itraconazole’s activity to Itraconazole, as both inhibit CYP3A but differ in potency due to structural variations (e.g., hydroxyl group affecting membrane permeability) .
  • Normalize results to plasma protein binding effects using human serum albumin supplementation in media .

Advanced Research Questions

Q. How can conflicting data on Hydroxy Itraconazole’s efficacy in immunocompromised populations be resolved?

  • Methodological Answer :

  • Contradiction : Some studies report variable efficacy in HIV patients with low CD4+ counts , while others note consistent antifungal activity .
  • Resolution : Conduct a meta-analysis stratified by:
  • Patient factors : CD4+ levels, albumin/GFR status, and concomitant CYP3A4-inducing drugs .
  • Assay variability : Standardize MIC testing protocols across studies to reduce methodological bias .
  • Use mixed-effects models to quantify heterogeneity and identify confounding variables .

Q. What experimental designs are optimal for studying Hydroxy Itraconazole’s interaction with CYP3A4 inhibitors/inducers?

  • Methodological Answer :

  • In vitro : Use human liver microsomes or hepatocyte cultures with CYP3A4-specific substrates (e.g., midazolam) and measure inhibition/induction constants (Ki/EC50) .
  • In vivo : Employ a crossover design with healthy volunteers receiving Hydroxy Itraconazole ± a CYP3A4 modulator (e.g., ketoconazole/rifampin). Use nonlinear mixed-effects modeling (NONMEM) to estimate interaction magnitude .
  • Statistical analysis : Apply Bayesian hierarchical models to pool data from sparse sampling protocols .

Q. How can researchers address the saturation kinetics of Hydroxy Itraconazole formation in dose-escalation studies?

  • Methodological Answer :

  • Study design : Use a multiple-ascending dose (MAD) protocol with intensive sampling at steady state.
  • Modeling : Apply Michaelis-Menten kinetics to characterize the saturation threshold. Validate with population pharmacokinetic (PopPK) models incorporating covariates like hepatic CYP3A4 activity .
  • Data interpretation : Report AUC and Cmax ratios (Hydroxy Itraconazole/Itraconazole) to quantify metabolic saturation .

Data Presentation and Validation

Q. What statistical methods are recommended for analyzing Hydroxy Itraconazole’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :

  • Non-compartmental analysis (NCA) : Calculate AUC0–24, Cmax, Tmax, and half-life for initial PK profiling .
  • PK-PD modeling : Use Emax models to link exposure (AUC/MIC) to antifungal efficacy (% inhibition). Include covariates like protein binding and tissue penetration .
  • Validation : Perform bootstrap resampling (≥1,000 iterations) to assess model robustness .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-Hydroxy Itraconazole-d5
Reactant of Route 2
Reactant of Route 2
(2R,4S)-Hydroxy Itraconazole-d5

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